

Enantioselective Synthesis of 2,3-Disubstituted Piperidines: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,3-Dimethylpiperidine

Cat. No.: B1295095

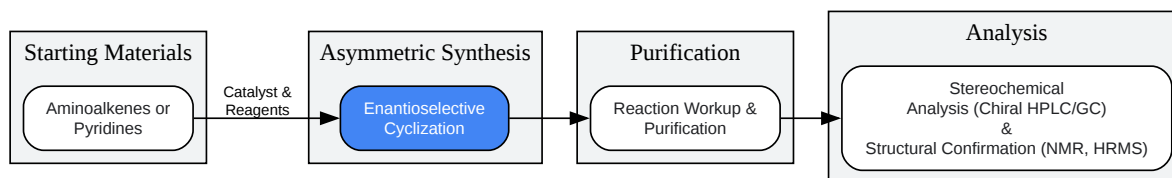
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The 2,3-disubstituted piperidine motif is a crucial scaffold in a multitude of bioactive natural products and pharmaceutical agents. The precise control of stereochemistry at the C2 and C3 positions is often paramount to their biological activity, making enantioselective synthesis a significant focus in medicinal and organic chemistry. This document provides detailed application notes and experimental protocols for two modern and highly efficient methods for the enantioselective synthesis of 2,3-disubstituted piperidines: Copper-Catalyzed Asymmetric Cyclizative Aminoboration and Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines.

General Experimental Workflow

The enantioselective synthesis of 2,3-disubstituted piperidines generally follows a structured workflow, from the preparation of starting materials to the analysis of the final chiral product. The choice of a specific synthetic strategy is dictated by the desired stereochemical outcome (cis or trans) and the nature of the substituents.



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Caption: General experimental workflow for the enantioselective synthesis of 2,3-disubstituted piperidines.

Application Note 1: Copper-Catalyzed Asymmetric Cyclizative Aminoboration for cis-2,3-Disubstituted Piperidines

This method facilitates the regiospecific and enantioselective synthesis of cis-2,3-disubstituted piperidines from readily available aminoalkenes. The reaction employs a copper catalyst with a chiral bisphosphine ligand to achieve high diastereo- and enantioselectivity.^{[1][2]}

Reaction Scheme:

Data Presentation

The following table summarizes the results for the Cu-catalyzed asymmetric cyclizative aminoboration of various aminoalkenes.

Entry	Substrate (R1)	Product	Yield (%)	ee (%)	dr
1	Phenyl	2-benzyl-3-methylpiperidine	85	95	>20:1
2	4-Methoxyphenyl	2-(4-methoxybenzyl)-3-methylpiperidine	82	96	>20:1
3	4-Fluorophenyl	2-(4-fluorobenzyl)-3-methylpiperidine	88	94	>20:1
4	2-Naphthyl	2-(naphthalen-2-ylmethyl)-3-methylpiperidine	75	92	>20:1
5	Cyclohexyl	2-(cyclohexylmethyl)-3-methylpiperidine	70	90	>20:1

Data extracted from a representative study on Cu-catalyzed aminoboration.[3]

Experimental Protocol

Materials:

- [CuOTf]₂·benzene (5 mol%)

- (S,S)-Ph-BPE (10 mol%)
- Bis(pinacolato)diboron (B_2pin_2) (1.5 equiv)
- Sodium methoxide (NaOMe) (3 equiv)
- Substituted aminoalkene (1.0 equiv)
- Anhydrous THF
- Sodium perborate tetrahydrate ($NaBO_3 \cdot 4H_2O$)
- Deuterated chloroform ($CDCl_3$) for NMR analysis
- HPLC-grade solvents for chiral HPLC analysis

Procedure:

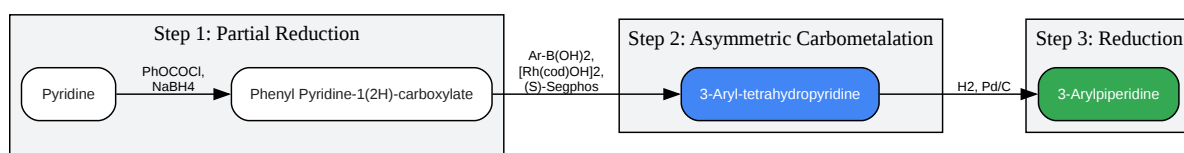
- Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add $[CuOTf]_2 \cdot benzene$ (5 mol%) and (S,S)-Ph-BPE (10 mol%).
- Reaction Setup: To the Schlenk tube, add B_2pin_2 (1.5 equiv) and NaOMe (3 equiv).
- Solvent and Substrate Addition: Add anhydrous THF, followed by the substituted aminoalkene (1.0 equiv) via syringe.
- Reaction: Stir the reaction mixture at room temperature for 72 hours under an argon atmosphere.
- Oxidation: After 72 hours, cool the reaction mixture to 0 °C and add a solution of $NaBO_3 \cdot 4H_2O$ (5 equiv) in a 2:1 mixture of THF/ H_2O . Stir the mixture vigorously at room temperature for 12 hours.
- Workup: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

- Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified product by chiral HPLC analysis. Confirm the structure by ^1H NMR, ^{13}C NMR, and HRMS.[3]

Application Note 2: Rhodium-Catalyzed Asymmetric Carbometalation for 3-Arylpiperidines

This three-step sequence provides access to a wide range of enantioenriched 3-arylpiperidines starting from pyridines. The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.[4][5][6]

Overall Transformation: Reaction Pathway Diagram



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Caption: Three-step synthesis of 3-arylpiperidines via Rh-catalyzed asymmetric carbometalation.

Data Presentation

The following table summarizes the results for the Rh-catalyzed asymmetric carbometalation step with various arylboronic acids.

Entry	Arylboronic Acid (Ar)	Product	Yield (%)	ee (%)
1	Phenyl	3-Phenyl-tetrahydropyridine derivative	95	99
2	4-Tolyl	3-(4-Tolyl)-tetrahydropyridine derivative	92	99
3	4-Methoxyphenyl	3-(4-Methoxyphenyl)-tetrahydropyridine derivative	90	98
4	4-Chlorophenyl	3-(4-Chlorophenyl)-tetrahydropyridine derivative	88	99
5	3-Thienyl	3-(Thiophen-3-yl)-tetrahydropyridine derivative	85	97

Data extracted from a representative study on Rh-catalyzed carbometalation.[7]

Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

- To a solution of pyridine in THF at -78 °C, add phenyl chloroformate dropwise.
- After stirring for 30 minutes, add a solution of NaBH₄ in methanol.
- Maintain the reaction at -78 °C for 3 hours and then quench with water.
- Extract the mixture with Et₂O, wash the combined organic layers, dry over Na₂SO₄, and concentrate.

- Purify the crude product by recrystallization from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid.^[7]

Step 2: Rh-Catalyzed Asymmetric Carbometalation

Materials:

- [Rh(cod)OH]₂ (3 mol%)
- (S)-Segphos (7 mol%)
- Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- Aqueous CsOH (50 wt%, 2.0 equiv)
- Toluene, THF, H₂O (1:1:1 mixture)
- Deuterated chloroform (CDCl₃) for NMR analysis
- HPLC-grade solvents for chiral HPLC analysis

Procedure:

- Catalyst Pre-formation: In a glovebox, to a vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
- Reaction Setup: In a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv).
- Reagent Addition: Add the pre-formed catalyst solution, followed by the toluene/THF/H₂O solvent mixture and aqueous CsOH.
- Reaction: Stir the reaction mixture at 70 °C for 20 hours.
- Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

- Purification: Dry the combined organic layers over Na_2SO_4 , filter, and concentrate. Purify by column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine derivative.
- Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis. Confirm the structure by ^1H NMR, ^{13}C NMR, and HRMS.[7]

Step 3: Reduction to 3-Arylpiperidine

- To a solution of the 3-aryl-tetrahydropyridine derivative in methanol, add Pd/C (10 mol%).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford the 3-arylpiperidine. Further purification can be performed if necessary.

These protocols provide robust and versatile methods for accessing enantioenriched 2,3-disubstituted piperidines, which are valuable building blocks in drug discovery and development. Researchers should consult the primary literature for further details and substrate scope.

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